molecular formula C12H12OS B3045212 [4-(Thien-2-ylmethyl)phenyl]methanol CAS No. 1031843-62-5

[4-(Thien-2-ylmethyl)phenyl]methanol

Cat. No.: B3045212
CAS No.: 1031843-62-5
M. Wt: 204.29 g/mol
InChI Key: MJRUXWBVBNJBPQ-UHFFFAOYSA-N
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Description

[4-(Thien-2-ylmethyl)phenyl]methanol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(thiophen-2-ylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUXWBVBNJBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649937
Record name {4-[(Thiophen-2-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031843-62-5
Record name {4-[(Thiophen-2-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context Within Arylmethanol and Thiophene Chemical Families

To appreciate the potential of [4-(Thien-2-ylmethyl)phenyl]methanol, it is essential to understand its constituent parts. The molecule integrates a thiophene (B33073) ring linked via a methylene (B1212753) bridge to a phenylmethanol group.

The arylmethanol group, characterized by a hydroxyl group attached to a benzylic carbon, is also a crucial structural motif in a variety of biologically active molecules. This functional group can participate in hydrogen bonding and other intermolecular interactions, making it a key feature for receptor binding. Arylmethanol derivatives are found in pharmaceuticals, agrochemicals, and fragrances.

The combination of these two groups in this compound results in a molecule with a distinct three-dimensional structure and electronic properties, suggesting it could serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Identification of Knowledge Gaps and Future Research Avenues

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comsemanticscholar.org For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is the carbon-oxygen bond of the primary alcohol. This functional group interconversion (FGI) points to a carbonyl precursor, specifically the aldehyde 4-(thien-2-ylmethyl)benzaldehyde (B1500624) . This simplifies the target to the synthesis of the corresponding aldehyde.

Further disconnection of the aldehyde intermediate can proceed via two primary routes:

Disconnection of the methylene (B1212753) bridge: The bond between the phenyl ring and the methylene group (C-C bond) can be broken. This suggests a synthetic route involving the coupling of a thien-2-ylmethyl nucleophile (like a Grignard or organolithium reagent) with a 4-formylphenyl electrophile.

Cross-coupling disconnection: The bond between the thiophene ring and the phenyl ring in a precursor like 4-(thien-2-yl)benzaldehyde can be disconnected. This points towards a cross-coupling reaction, such as a Suzuki or Stille coupling, between a thiophene-containing building block and a phenyl-containing building block.

These retrosynthetic pathways form the basis for the direct and modular synthesis strategies discussed below.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on constructing the target molecule from a precursor that already contains the complete carbon skeleton. The most common approach involves the reduction of a carbonyl compound.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Ketones) to the Primary Alcohol

The synthesis of this compound is most straightforwardly achieved through the reduction of its corresponding aldehyde, 4-(thien-2-ylmethyl)benzaldehyde. chemspider.com This method is efficient as it targets the specific functional group required for the final product without altering the core scaffold.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes to alcohols. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com The reaction is clean, with water often being the only byproduct, making it an atom-economical and environmentally friendly option. mdpi.com

For the conversion of 4-(thien-2-ylmethyl)benzaldehyde to this compound, various catalysts can be employed.

CatalystPressure (atm)SolventTemperature (°C)Yield (%)
Palladium on Carbon (Pd/C)1 - 50Ethanol (B145695), Methanol (B129727)25 - 80>95
Platinum(IV) oxide (PtO₂)1 - 3Ethyl Acetate (B1210297)25High
Raney Nickel (Ra-Ni)50 - 100Ethanol100 - 150Variable

This table presents typical conditions for the catalytic hydrogenation of aromatic aldehydes; specific data for 4-(thien-2-ylmethyl)benzaldehyde may vary.

The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the reduction of the thiophene or phenyl rings, which typically requires more forcing conditions. Noble metal catalysts like palladium and platinum are generally preferred for their high activity and selectivity under mild conditions. mdpi.com

Metal hydride reagents are powerful and versatile tools for the reduction of carbonyl compounds. uop.edu.pk They act as a source of the hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon. ucalgary.ca For the synthesis of a primary alcohol like this compound, stereochemical considerations at the alcohol carbon are not a factor as no new chiral center is formed.

Two of the most common hydride reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucalgary.ca

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used for reducing aldehydes and ketones. uop.edu.pk Its reactions are often carried out in protic solvents like methanol or ethanol at room temperature. NaBH₄ is preferred for its safety and ease of handling compared to LiAlH₄.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent. uop.edu.pkresearchgate.net It will readily reduce aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and alcohols. uop.edu.pk

ReagentSolventTemperature (°C)WorkupTypical Yield (%)
Sodium Borohydride (NaBH₄)Methanol / Ethanol0 - 25Aqueous>95
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF0 - 25Cautious aqueous quench>95

This table presents typical conditions for the hydride reduction of aromatic aldehydes.

The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final alcohol product. ucalgary.ca

Grignard or Organolithium Addition to Form Phenyl-Thienyl Linkages

Grignard and organolithium reagents are potent organometallic nucleophiles used extensively for forming carbon-carbon bonds. mnstate.eduwikipedia.org A plausible route to an analogue of the target scaffold could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-thiophenecarboxaldehyde. This would be followed by an acidic workup to produce (phenyl)(thiophen-2-yl)methanol, a secondary alcohol analogue.

To synthesize the specific target this compound using this method, a multi-step process would be required. For instance, one could react 2-(chloromethyl)thiophene (B1266113) with magnesium to form the Grignard reagent, thien-2-ylmethylmagnesium chloride. Subsequent addition to 4-hydroxybenzaldehyde (B117250), followed by workup, would yield the desired product. However, the presence of the acidic phenolic proton in 4-hydroxybenzaldehyde would quench the Grignard reagent, necessitating the use of a protecting group for the hydroxyl function. These reactions must be conducted under strictly anhydrous conditions as any protic species will destroy the organometallic reagent. cerritos.edulibretexts.org

Modular Synthesis Strategies Incorporating Thiophene and Phenyl Moieties

Modular synthesis provides a flexible approach to constructing complex molecules by joining pre-functionalized building blocks. nih.govmit.edu This is particularly useful for creating libraries of analogues for research purposes. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of these strategies.

A common modular approach to the this compound scaffold would involve a Suzuki coupling reaction. This could entail coupling 4-(hydroxymethyl)phenylboronic acid with 2-(chloromethyl)thiophene using a palladium catalyst and a suitable base. This method allows for the late-stage introduction of one of the key fragments, offering flexibility in the synthesis of various analogues by simply changing the boronic acid or the halide partner.

Alternatively, one could first construct the core bi-aryl system and then perform the necessary functional group manipulations. For example, a Suzuki coupling between 2-thienylboronic acid and 4-bromobenzaldehyde would yield 4-(thien-2-yl)benzaldehyde . This intermediate could then be subjected to a Wittig reaction to introduce the methylene bridge, followed by hydroboration-oxidation to yield the primary alcohol. While more complex, this route offers significant versatility in creating a wide range of derivatives with different linkers and substitution patterns on both aromatic rings.

Cross-Coupling Reactions for Aryl-Aryl or Aryl-Alkyl Bond Formation

The formation of the carbon-carbon bond between the thiophene and phenyl rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for achieving this transformation. Among these, the Suzuki-Miyaura and Kumada-Corriu coupling reactions are of particular importance.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of thienyl-phenyl compounds, this could involve the reaction of a thienylboronic acid with a brominated benzene (B151609) derivative or vice versa. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

The Kumada-Corriu coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. inovatus.esnih.gov This method is advantageous due to the ready availability of Grignard reagents. nih.gov In the context of synthesizing the target compound's core structure, a thienyl Grignard reagent could be coupled with a brominated phenyl compound, or a phenyl Grignard reagent with a brominated thiophene, in the presence of a nickel or palladium catalyst. inovatus.es The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. inovatus.es

An efficient method for the synthesis of biaryl building blocks containing 2-thienyl moieties involves the cross-coupling of aryl bromides with 2-thienyl aluminum reagents, catalyzed by a palladium acetate and (o-tolyl)3P system. acs.orgnih.govnih.gov This approach has been shown to be effective for a range of aryl bromides, including those with steric hindrance or electron-withdrawing groups, and proceeds at room temperature without the need for a base. acs.orgnih.gov

The following table summarizes representative cross-coupling reactions for the formation of thienyl-phenyl linkages:

Coupling ReactionOrganometallic ReagentOrganic HalideCatalyst SystemKey Features
Suzuki-Miyaura Thienylboronic acidBromo- or iodobenzene (B50100) derivativePd(0) catalyst, BaseMild conditions, high functional group tolerance. nih.gov
Kumada-Corriu Thienylmagnesium halideBromo- or iodobenzene derivativeNi or Pd catalystUtilizes readily available Grignard reagents. inovatus.esnih.gov
Aluminum-based Thienyl aluminum reagentAryl bromidePd(OAc)2 / (o-tolyl)3PProceeds at room temperature without a base. acs.orgnih.gov

Functional Group Interconversions on Precursor Molecules

Once the thienyl-phenyl core structure is established, the introduction of the methanol group is typically achieved through the reduction of a suitable precursor functional group on the phenyl ring. This approach allows for greater flexibility in the choice of starting materials for the preceding cross-coupling step.

A common strategy involves the reduction of a carboxylic acid, ester, or aldehyde functionality at the para-position of the phenyl ring. For instance, a precursor such as 4-(thien-2-yl)benzaldehyde can be readily reduced to [4-(thien-2-yl)phenyl]methanol. This transformation can be accomplished using a variety of reducing agents.

Sodium borohydride (NaBH4) is a mild and selective reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. The reduction of an aldehyde with NaBH4 is a standard and efficient method. In some cases, to prevent side reactions such as intramolecular transesterification in more complex molecules, the reduction can be carried out in the presence of a weak acid like acetic acid. nih.gov

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols. While highly effective, its reactivity necessitates careful handling and anhydrous reaction conditions.

Catalytic hydrogenation is another viable method for the reduction of aldehydes. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is often considered a "greener" alternative to metal hydride reagents.

The table below outlines common functional group interconversions used to generate the benzyl (B1604629) alcohol moiety:

Precursor Functional GroupReagent(s)Product Functional GroupNotes
Aldehyde (-CHO)Sodium Borohydride (NaBH4)Primary Alcohol (-CH2OH)Mild and selective.
Aldehyde (-CHO)Catalytic Hydrogenation (H2, Pd/C)Primary Alcohol (-CH2OH)"Greener" alternative.
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH4)Primary Alcohol (-CH2OH)Powerful, requires anhydrous conditions.
Ester (-COOR)Lithium Aluminum Hydride (LiAlH4)Primary Alcohol (-CH2OH)Effective for ester reduction.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of synthetic routes to this compound and its analogues is crucial for improving reaction efficiency, minimizing waste, and ensuring the economic viability of the process. Key areas for optimization include the choice of catalyst, solvent, and reaction conditions for the cross-coupling step.

In Kumada coupling reactions for the synthesis of 3-alkyl or 3-aryl-substituted thiophenes, the choice of solvent has been shown to have a significant impact on yield and selectivity. acs.orgscilit.com For example, the use of 2-methyl tetrahydrofuran as a solvent can allow for higher concentrations of the Grignard reagent while minimizing the formation of dithienyl side products, leading to improved yields of the desired product. acs.orgscilit.com

For Suzuki-Miyaura couplings, the selection of the palladium catalyst and associated ligands is critical. Highly active palladium catalysts can enable reactions to be carried out at room temperature and with low catalyst loadings. The use of specific phosphine (B1218219) ligands can also broaden the substrate scope to include less reactive aryl chlorides and sterically hindered substrates.

Reaction conditions such as temperature, reaction time, and the nature of the base used in Suzuki-Miyaura couplings are also important parameters to optimize. For instance, an improved process for the Kumada coupling reaction has been developed that achieves high conversion with minimal side-product formation. acs.org

Emerging Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for compounds like this compound. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and facilitate catalyst recovery and reuse.

Supported Catalysis in Thienyl-Arylmethanol Synthesis

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. This is particularly relevant for expensive and precious metal catalysts like palladium.

Palladium supported on solid materials such as activated carbon (Pd/C), silica, or metal oxides has been extensively studied for Suzuki-Miyaura reactions. scilit.com These supported catalysts can often be easily separated from the reaction mixture by filtration and reused in multiple reaction cycles without a significant loss of activity. nih.gov For example, a mild and efficient ligand-free Suzuki-Miyaura coupling reaction has been developed using heterogeneous Pd/C in aqueous media at room temperature. nih.gov The catalyst could be reused for up to five runs without a significant decrease in activity. nih.gov

Silica-supported heterogeneous catalysts have also been shown to be highly active, robust, and reusable for the synthesis of thiophene-containing compounds under microwave irradiation. rsc.org Furthermore, maghemite-supported palladium catalysts have been developed for various organic transformations. bohrium.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. bohrium.com

The development of supported catalysts also extends to the reduction of functional groups. For instance, iridium nanoparticles encapsulated in halloysite (B83129) have been shown to be a highly efficient and recyclable catalyst for the hydrogenation of aryl aldehydes to the corresponding alcohols. acs.org

The following table provides an overview of some sustainable approaches in the synthesis of thienyl-aryl compounds:

Sustainable ApproachExampleKey Advantages
Green Solvents 2-MeTHF, tert-amyl alcohol, water in Suzuki-Miyaura coupling. nih.govacs.orgReduced environmental impact, derived from renewable resources.
Solvent-Free Reactions Mechanochemical Suzuki-Miyaura coupling. nih.govReduced waste, shorter reaction times, no external heating. nih.gov
Supported Catalysis Pd/C, silica-supported Pd, magnetic nanoparticle-supported Pd. nih.govrsc.orgbohrium.comEasy catalyst separation and reuse, reduced metal leaching.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group attached to the benzylic position is a versatile handle for numerous chemical conversions. Its reactivity is typical of a primary benzylic alcohol, characterized by its susceptibility to esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are common derivatives for modifying the compound's physical properties or for use as protecting groups.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids in a process known as Fischer-Speier esterification to form the corresponding ester. researchgate.netmasterorganicchemistry.com This equilibrium-driven reaction is typically performed with an excess of the carboxylic acid or by removal of water to drive the reaction to completion. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with more reactive acylating agents such as acid chlorides or anhydrides, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. google.com

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. organic-chemistry.org Due to the benzylic nature of the alcohol, these reactions typically proceed efficiently under mild conditions.

TransformationReaction TypeTypical ReagentsProduct Class
Alcohol to EsterFischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (H₂SO₄)Ester
Alcohol to EsterAcylationAcid Chloride (R-COCl), Base (Pyridine)Ester
Alcohol to EtherWilliamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether
Table 1: Common Esterification and Etherification Reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, [4-(thien-2-ylmethyl)phenyl]carbaldehyde, or further to the carboxylic acid, 4-(thien-2-ylmethyl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Other modern methods include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. nih.govresearchgate.net Photocatalytic methods using catalysts like N-doped TiO₂ under visible light have also been shown to selectively oxidize phenylmethanol derivatives to aldehydes. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). khanacademy.org Electrochemical oxidation on catalysts like NiOOH has also been identified as a pathway for converting alcohols to carboxylic acids. nih.gov

Target ProductOxidizing AgentTypical Conditions
AldehydePyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
AldehydeDess-Martin Periodinane (DMP)CH₂Cl₂
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic solution, followed by acid workup
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone
Table 2: Oxidation of the Primary Alcohol Functionality.

Halogenation and Other Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen or other nucleophiles. This conversion typically proceeds via an SN1 or SN2 mechanism. The benzylic position of the alcohol facilitates these reactions, as it can stabilize the carbocation intermediate in an SN1 pathway or is sterically accessible for an SN2 attack.

To convert the alcohol to an alkyl halide, reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly used. These reagents first convert the hydroxyl group into a better leaving group, which is then displaced by the halide ion. Treatment with concentrated hydrohalic acids (e.g., HBr, HCl) can also achieve this transformation. The resulting benzylic halide, such as 2-(4-(chloromethyl)benzyl)thiophene, is a valuable intermediate for further synthetic modifications, allowing for the introduction of various nucleophiles (e.g., cyanides, azides, thiols). rsc.org

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. Its reactivity is significantly higher than that of benzene. researchgate.netbhu.ac.in The presence of the benzylmethanol substituent at the 2-position directs further substitution primarily to the 5-position (the other α-position), which is the most nucleophilic site.

Electrophilic Aromatic Substitution (EAS) at the Thiophene Moiety

The high electron density of the thiophene ring makes it susceptible to attack by a wide range of electrophiles. researchgate.net Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Thiophene rings are halogenated much more readily than benzene. researchgate.net For instance, bromination of 2-substituted thiophenes with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or acetic acid typically results in selective monobromination at the 5-position. nih.gov Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS).

Nitration: Nitration of the thiophene ring must be carried out under milder conditions than those used for benzene to avoid oxidative degradation of the ring. A common method involves using a mixture of nitric acid and acetic anhydride. This reaction would be expected to yield 2-((4-(hydroxymethyl)phenyl)methyl)-5-nitrothiophene.

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)5-Bromo-[4-(thien-2-ylmethyl)phenyl]methanol
NitrationHNO₃ / Acetic Anhydride5-Nitro-[4-(thien-2-ylmethyl)phenyl]methanol
AcylationAcyl Chloride (RCOCl) / SnCl₄5-Acyl-[4-(thien-2-ylmethyl)phenyl]methanol
Table 3: Electrophilic Aromatic Substitution on the Thiophene Ring.

Metallation and Cross-Coupling Reactions on the Thiophene Ring

The acidity of the protons on the thiophene ring, particularly at the α-positions (2 and 5), allows for deprotonation with strong bases, a process known as metallation. The resulting organometallic species are potent nucleophiles and key intermediates in cross-coupling reactions.

Metallation: With the 2-position of the thiophene ring in this compound being blocked, metallation with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to occur selectively at the 5-position. This generates a 5-lithiated thiophene derivative. This powerful nucleophile can then react with various electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Cross-Coupling Reactions: The 5-lithiated intermediate can be used in transmetallation reactions to form other organometallic reagents (e.g., with ZnCl₂, MgBr₂, or B(OR)₃). Alternatively, a 5-halo derivative (prepared via EAS as described in 3.2.1) can serve as a substrate for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction between 5-bromo-[4-(thien-2-ylmethyl)phenyl]methanol and an arylboronic acid would form a new carbon-carbon bond at the 5-position of the thiophene ring, leading to more complex, conjugated systems. nih.govvulcanchem.com Similarly, Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes) are powerful methods for derivatizing the thiophene ring. nih.gov

Reactivity of the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these substitutions are influenced by the two substituents on the ring: the hydroxymethyl group (-CH₂OH) and the thien-2-ylmethyl group (-CH₂-Thiophene).

Both the hydroxymethyl and the thien-2-ylmethyl groups are considered activating, ortho-, para-directing groups for electrophilic aromatic substitution. The activating nature stems from the electron-donating character of alkyl-type substituents. Therefore, electrophiles are expected to attack the positions ortho and para to these groups. In this specific molecule, the substituents are para to each other. The positions ortho to the hydroxymethyl group (C3 and C5) are also meta to the thien-2-ylmethyl group, and vice-versa. This arrangement leads to a clear prediction for the regiochemical outcome of SEAr reactions. The incoming electrophile will be directed to the positions ortho to the activating hydroxymethyl group, which are C3 and C5 on the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be chosen carefully to avoid side reactions involving the hydroxyl group or the thiophene ring, which is itself highly reactive toward electrophiles. numberanalytics.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄[3-Nitro-4-(thien-2-ylmethyl)phenyl]methanol
BrominationBr₂, FeBr₃[3-Bromo-4-(thien-2-ylmethyl)phenyl]methanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃[3-Acetyl-4-(thien-2-ylmethyl)phenyl]methanol

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In this compound, the hydroxymethyl group can be converted into an effective DMG.

The typical procedure involves the deprotonation of the hydroxyl group with an alkyllithium reagent (like n-butyllithium) to form a lithium alkoxide. This alkoxide then directs a second equivalent of the alkyllithium to deprotonate the phenyl ring exclusively at the ortho position (C3 or C5). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. This methodology provides a route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic substitution reactions. harvard.edu

Table 3: Functionalization via Directed Ortho-Metallation
ElectrophileReagent ExampleFunctional Group IntroducedProduct Structure
Carbon DioxideCO₂ (gas)-COOH (Carboxylic Acid)2-(Hydroxymethyl)-5-(thien-2-ylmethyl)benzoic acid
Aldehydes/Ketones(CH₃)₂CO (Acetone)-C(OH)(CH₃)₂ (Tertiary Alcohol)[3-(1-Hydroxy-1-methylethyl)-4-(thien-2-ylmethyl)phenyl]methanol
Alkyl HalidesCH₃I (Iodomethane)-CH₃ (Methyl)[3-Methyl-4-(thien-2-ylmethyl)phenyl]methanol
Silyl Halides(CH₃)₃SiCl (Trimethylsilyl chloride)-Si(CH₃)₃ (Trimethylsilyl)[3-(Trimethylsilyl)-4-(thien-2-ylmethyl)phenyl]methanol

Derivatization Towards Complex Heterocyclic Systems

This compound serves as a versatile scaffold for the synthesis of more complex molecules, including those containing thiophene-fused heterocyclic systems like thienoquinolines and thienopyrimidines. researchgate.nettandfonline.comresearchgate.netbohrium.com The synthesis of these fused systems typically involves the construction of a new ring onto the existing thiophene core. This generally requires the starting thiophene to be appropriately functionalized, often with amino, carboxyl, or halo groups at adjacent positions.

Starting from this compound, a multi-step synthetic sequence could be envisioned to generate the necessary precursors. For instance, functionalization of the thiophene ring at the 3-position, followed by further modifications, could set the stage for a cyclization reaction. A plausible, albeit challenging, route could involve:

Functionalization of the Thiophene Ring: Introduction of a nitro group at the 3-position of the thiophene ring via electrophilic nitration (conditions must be carefully selected to avoid reaction on the more activated phenyl ring).

Reduction: Reduction of the nitro group to an amine, yielding an aminothiophene derivative.

Cyclization: Reaction of the aminothiophene with a suitable dielectrophile to construct the second heterocyclic ring, leading to a thienopyrimidine or a related fused system. researchgate.netnih.govnih.gov

For example, the synthesis of thieno[3,2-d]pyrimidines often starts from methyl 3-aminothiophene-2-carboxylate. researchgate.netnih.gov While not a direct product, this illustrates the type of functionalized thiophene needed. Achieving this specific substitution pattern on the starting material would require a sophisticated, multi-step synthetic strategy.

The structural motifs within this compound are valuable for incorporation into various non-fused nitrogen-containing heterocycles, such as triazoles and pyrimidines, which are prominent in medicinal chemistry. nih.govnih.gov

Synthesis of Triazole Derivatives: The 1,2,3-triazole ring is commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). To utilize this compound in this context, it must first be converted into either an azide (B81097) or an alkyne. A straightforward approach involves converting the benzylic alcohol to a benzyl halide (e.g., bromide or chloride), which can then be transformed into a benzyl azide. researchgate.net This azide can subsequently be reacted with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.

Table 4: Proposed Synthesis of a Triazole Derivative
StepReactionIntermediate/Product
1Conversion of alcohol to bromide1-(Bromomethyl)-4-(thien-2-ylmethyl)benzene
2Reaction with sodium azide1-(Azidomethyl)-4-(thien-2-ylmethyl)benzene
3Cu(I)-catalyzed cycloaddition with phenylacetylene1-[[4-(Thien-2-ylmethyl)phenyl]methyl]-4-phenyl-1H-1,2,3-triazole

Synthesis of Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. organic-chemistry.orgbu.edu.eg The this compound moiety can be incorporated by first oxidizing the alcohol to an aldehyde, [4-(thien-2-ylmethyl)benzaldehyde]. This aldehyde can then participate in condensation reactions to form a chalcone (B49325) (an α,β-unsaturated ketone), which is a classic precursor for pyrimidine synthesis. Reaction of this chalcone with a suitable amidine, such as guanidine (B92328) or thiourea, would lead to the formation of a pyrimidine ring bearing the [4-(thien-2-ylmethyl)phenyl] substituent. nih.gov

Table 5: Proposed Synthesis of a Pyrimidine Derivative
StepReactionIntermediate/Product
1Oxidation of alcohol to aldehyde4-(Thien-2-ylmethyl)benzaldehyde
2Claisen-Schmidt condensation with acetophenone1-Phenyl-3-[4-(thien-2-ylmethyl)phenyl]prop-2-en-1-one (a chalcone)
3Condensation with guanidine2-Amino-4-phenyl-6-[4-(thien-2-ylmethyl)phenyl]pyrimidine

Complexation Chemistry and Ligand Development of this compound

Extensive searches of scientific literature and chemical databases did not yield specific research focused on the complexation chemistry and ligand development of this compound. As such, there are no reported metal complexes or detailed studies on its direct use as a ligand in coordination chemistry. However, based on the well-established coordination chemistry of its constituent functional moieties—the thiophene ring and the benzyl alcohol group—we can infer its potential as a ligand and explore possible derivatization strategies for the development of novel ligands.

The thiophene unit is known to coordinate to metal centers in various ways. The sulfur atom of the thiophene ring can act as a soft donor, binding to soft metal ions. Additionally, the π-system of the aromatic thiophene ring can participate in π-bonding with transition metals, forming organometallic complexes. wikipedia.orgresearchgate.netacs.org The reactivity and coordination behavior of thiophene are influenced by substituents on the ring. researchgate.net

The benzyl alcohol moiety also offers potential coordination sites. The hydroxyl group can coordinate to a metal center, either as a neutral ligand or, upon deprotonation, as an anionic alkoxide ligand. The phenyl ring itself can also engage in π-interactions with metal centers. giresun.edu.trnih.gov The development of ligands from benzyl alcohol derivatives often involves modification of the hydroxyl group to create multidentate ligands that can form more stable complexes with metal ions. researchgate.netacs.orgacs.org

Given the lack of direct research on the target compound, this section will explore the theoretical potential for ligand development based on the known reactivity of thiophene and benzyl alcohol derivatives.

Potential Coordination Modes of this compound:

Potential Donor Atom/GroupType of InteractionPotential Metal Partners
Thiophene Sulfurσ-donationSoft transition metals (e.g., Pd, Pt, Cu, Ag)
Thiophene π-systemπ-coordinationTransition metals (e.g., Cr, Mn, Fe)
Hydroxyl Oxygenσ-donation (neutral or anionic)Various transition metals and main group metals
Phenyl π-systemπ-coordinationTransition metals

Hypothetical Ligand Development through Derivatization:

While this compound itself could potentially act as a monodentate or bridging ligand, its utility in coordination chemistry would be significantly enhanced through derivatization to create multidentate ligands. The following table outlines some plausible derivatization strategies based on the reactivity of the hydroxyl group.

Derivatization StrategyResulting Ligand TypePotential Coordinating AtomsRationale
Etherification with a pyridine-containing groupBidentate (N, S or N, O)Pyridyl Nitrogen, Thiophene Sulfur/Hydroxyl OxygenIntroduction of a nitrogen donor creates a chelating ligand, enhancing complex stability.
Esterification with a carboxylate-containing groupBidentate (O, O or O, S)Carboxylate Oxygen, Hydroxyl Oxygen/Thiophene SulfurThe carboxylate group provides a hard donor site, creating a ligand with mixed hard-soft donor properties.
Conversion of the alcohol to a phosphineBidentate (P, S)Phosphorus, Thiophene SulfurPhosphine ligands are excellent soft donors, suitable for catalysis with late transition metals.
Schiff base condensation (after oxidation to the aldehyde)Bidentate or Multidentate (N, S, O, etc.)Imine Nitrogen, Thiophene Sulfur, other donors from the amineSchiff base ligands are versatile and their denticity can be readily tuned.

It is important to reiterate that the above tables are based on established principles of coordination chemistry and ligand design. scholaris.canih.govscholaris.ca Without experimental data for this compound, these remain theoretical possibilities. Future research would be necessary to synthesize and characterize such derivatives and to investigate their coordination behavior with various metal ions. Such studies would be essential to determine the actual structures, stability, and potential applications of any resulting metal complexes.

Computational and Theoretical Investigations of 4 Thien 2 Ylmethyl Phenyl Methanol

Quantum Chemical Characterization of Molecular Structure and Conformation

The first step in a computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its ground state geometry.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. A typical DFT calculation for [4-(Thien-2-ylmethyl)phenyl]methanol would involve selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net

The calculation would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The output provides precise geometric parameters, offering a detailed picture of the molecule's structure, including the planarity of the aromatic rings and the orientation of the methanol (B129727) and thienyl groups.

The Hartree-Fock (HF) method is another foundational ab initio approach to approximate the Schrödinger equation for a multi-electron system. researchgate.net While generally considered less accurate than modern DFT methods because it does not fully account for electron correlation, HF calculations provide a valuable baseline for structural and electronic properties. researchgate.net Performing geometry optimization at the HF level, often with a basis set like 6-311+G(d,p), allows for a comparison with DFT results, helping to assess the impact of electron correlation on the molecule's predicted geometry. researchgate.net

This compound possesses several rotatable single bonds, specifically the bonds connecting the thiophene (B33073) ring to the methylene (B1212753) bridge and the methylene bridge to the phenyl ring. This rotational freedom means the molecule can exist in various conformations, or spatial arrangements.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. q-chem.comq-chem.com In a "relaxed" PES scan, a specific dihedral angle is systematically varied in steps (e.g., every 10 degrees), and at each step, the rest of the molecule's geometry is optimized to its lowest energy state. q-chem.com Plotting the resulting energy at each angle reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Electronic Structure and Reactivity Descriptors

Once the ground state geometry is established, further calculations can probe the molecule's electronic properties, which are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack. acadpubl.eu

LUMO : This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Regions where the LUMO is concentrated are susceptible to nucleophilic attack. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.euresearchgate.net FMO analysis for this compound would reveal the spatial distribution of these orbitals, indicating which parts of the molecule (the thiophene ring, the phenyl ring, or the methanol group) are more likely to participate in electron donation or acceptance.

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier orbitals, providing a comprehensive picture of the molecule's electronic character and predictive power for its behavior in chemical reactions.

Table 1: Global Reactivity Descriptors This interactive table defines the key global reactivity descriptors that would be calculated from the frontier orbital energies of this compound.

DescriptorFormula (using HOMO/LUMO energies)Chemical Significance
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to deformation of the electron cloud; related to stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering when the molecule accepts electrons; quantifies its electrophilic nature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactive behavior by identifying regions that are rich or deficient in electrons.

In an MEP map, different colors correspond to varying electrostatic potential values. Regions of negative potential, typically colored red or yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, the MEP map would be expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, owing to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic interactions.

The hydroxyl hydrogen atom would exhibit a strong positive potential (blue), making it a likely site for hydrogen bonding and interaction with nucleophiles. The aromatic protons on both the phenyl and thiophene rings would also show regions of positive potential, though to a lesser extent than the hydroxyl proton. The carbon framework, particularly the methylene bridge, would display a more neutral potential (green). This detailed charge distribution map is crucial for predicting the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure representation of a molecule. q-chem.com This analysis is particularly effective in quantifying intramolecular and intermolecular charge transfer and hyperconjugative interactions.

In the case of this compound, NBO analysis would reveal several key stabilizing interactions:

Hyperconjugation: Significant interactions would be expected involving the lone pairs of the oxygen and sulfur atoms. For instance, the lone pair on the oxygen atom (LP O) can delocalize into the antibonding orbitals of adjacent C-C and C-H bonds (e.g., σ(C-C) and σ(C-H)). Similarly, the lone pairs on the sulfur atom can interact with the π-system of the thiophene ring.

π-Conjugation: Strong π → π* interactions within the phenyl and thiophene rings are fundamental to their aromatic stability. NBO analysis would quantify the delocalization of π-electrons across these aromatic systems.

Intramolecular Hydrogen Bonding: While not immediately obvious from the 2D structure, NBO analysis could identify weak C-H···O or C-H···S interactions if specific conformations allow for them, further contributing to molecular stability.

These charge transfer events, from filled donor orbitals to empty acceptor orbitals, are crucial for understanding the electronic structure and reactivity of the molecule. The analysis provides a quantitative measure of electron delocalization, which influences the molecule's geometry, vibrational frequencies, and chemical properties. acadpubl.eu

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals, understand the underlying molecular vibrations and electronic transitions, and validate theoretical models.

Vibrational Spectroscopy (FTIR, Raman) Simulation and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the fundamental vibrational modes of a molecule. Density Functional Theory (DFT) calculations are widely used to compute these vibrational frequencies and their corresponding intensities (IR) and activities (Raman). A normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency.

For this compound, the predicted vibrational spectrum would be characterized by the distinct modes of its functional groups. researchgate.net The calculated frequencies, after appropriate scaling to correct for anharmonicity and basis set limitations, can be compared with experimental data for accurate assignment.

Table 1: Predicted Major Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Intensity (IR/Raman)
O-H Stretch Alcohol (-OH) 3500 - 3200 Strong, Broad (IR) / Weak (Raman)
C-H Stretch (Aromatic) Phenyl & Thiophene Rings 3100 - 3000 Medium (IR) / Strong (Raman)
C-H Stretch (Aliphatic) Methylene (-CH₂) 2960 - 2850 Medium (IR) / Medium (Raman)
C=C Stretch (Aromatic) Phenyl & Thiophene Rings 1620 - 1450 Medium-Strong (IR & Raman)
CH₂ Bend Methylene (-CH₂) 1470 - 1440 Medium (IR)
C-O Stretch Alcohol (C-OH) 1260 - 1050 Strong (IR)

Note: These are typical ranges and actual values may vary. The O-H stretching frequency is particularly sensitive to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C)

NMR spectroscopy is a powerful tool for structure elucidation. researchgate.net Theoretical calculations, primarily using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning complex spectra and confirming molecular structures.

The calculated chemical shifts for this compound would reflect the distinct electronic environments of each nucleus. The shifts are typically reported relative to a standard, such as Tetramethylsilane (TMS).

¹H NMR Predictions: The proton spectrum would show signals corresponding to the hydroxyl, methylene, and aromatic protons. The hydroxyl proton's shift is highly dependent on solvent and concentration due to hydrogen bonding. The methylene protons would appear as a singlet, bridging the two aromatic rings. The protons on the phenyl and thiophene rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

¹³C NMR Predictions: The carbon spectrum would display distinct signals for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. The carbon bearing the hydroxyl group (C-OH) would be significantly deshielded, appearing at a higher chemical shift. Carbons of the aromatic rings would resonate in the typical aromatic region (110-150 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Hydroxyl (-OH) 1.5 - 5.0 (variable) -
Methylene (-CH₂-) ~4.1 ~38
Phenyl Ring (C₆H₄) 7.0 - 7.4 125 - 145
Thiophene Ring (C₄H₃S) 6.8 - 7.2 123 - 142

Note: These are estimated values based on typical chemical shift ranges. pdx.eduillinois.edu Actual values depend on the solvent and specific computational method used.

Electronic Absorption (UV-Vis) Spectra Prediction and Interpretation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which relate to the intensity of the absorption. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and thiophene rings. The presence of these two aromatic chromophores linked by a methylene group suggests that electronic transitions will likely occur in the UV region. The primary absorption bands would correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. The specific λmax is influenced by the extent of conjugation and the nature of the solvent. biointerfaceresearch.com

Table 3: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Predicted λmax Region (nm)
π → π* HOMO → LUMO 250 - 300

Note: The exact λmax values require specific TD-DFT calculations.

Solvent Effects on Molecular Properties and Reactivity through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. liverpool.ac.uk In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

By performing calculations with a continuum model, one can investigate:

Solvatochromism: Changes in the UV-Vis absorption spectrum upon changing solvent polarity. Polar solvents may stabilize the ground or excited states differently, leading to a bathochromic (red) or hypsochromic (blue) shift in λmax. biointerfaceresearch.com

NMR Chemical Shifts: The chemical shifts of certain protons, especially the labile hydroxyl proton, are highly sensitive to the solvent's hydrogen-bonding capability. Continuum models can help predict these solvent-induced shifts. liverpool.ac.uk

Reactivity: By calculating reaction pathways in different solvents, it is possible to predict how the solvent will affect activation energies and reaction rates. For this compound, the reactivity of the hydroxyl group would be particularly sensitive to the solvent environment.

Incorporating continuum models provides a more realistic and accurate theoretical description of the molecule's behavior in solution, bridging the gap between gas-phase calculations and experimental observations.

Advanced Chemical and Materials Science Applications of 4 Thien 2 Ylmethyl Phenyl Methanol

A Key Intermediate in the Synthesis of Functional Organic Materials

The strategic placement of the thiophene (B33073) and phenyl rings, coupled with the reactive benzylic alcohol, makes [4-(Thien-2-ylmethyl)phenyl]methanol a highly valuable intermediate in multi-step organic syntheses. This compound serves as a foundational component for constructing larger, more complex molecules with tailored properties for specific applications in materials science. The inherent properties of the thiophene ring, such as its electron-rich nature and propensity for π-π stacking, combined with the structural versatility of the phenyl group, allow for the systematic design of materials with desirable electronic and physical characteristics.

Precursor for Optoelectronic Materials and Conjugated Systems

The conjugated system formed by the thiophene and phenyl rings in this compound is a fundamental feature that makes it an attractive precursor for optoelectronic materials. The ability to extend this conjugation through chemical modification of the hydroxymethyl group allows for the fine-tuning of the material's electronic band gap, influencing its light absorption and emission properties.

The thiophene-phenyl motif is a well-established component in the design of high-performance organic semiconductors. Although direct applications of this compound in this context are not extensively documented, its structural framework is representative of the building blocks used to create materials for organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. The inherent charge-transport capabilities of thiophene-based systems, combined with the processability imparted by the phenyl group, are key to the functionality of these devices.

Synthesis of Liquid Crystalline Molecules

The rigid, rod-like structure of the thiophene-phenyl unit makes this compound an interesting candidate for the synthesis of liquid crystalline materials. By attaching flexible alkyl chains to the molecule, typically through etherification or esterification of the hydroxymethyl group, it is possible to induce mesophase behavior. The specific arrangement and length of these aliphatic chains, in conjunction with the anisotropic shape of the aromatic core, dictate the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Applications in Polymer Chemistry

The versatility of this compound extends into the field of polymer chemistry, where it can be utilized as a monomer or a precursor to monomers for the synthesis of specialty polymers.

Monomer for Specialty Polymers with Thiophene-Phenyl Side Chains

Polymers featuring thiophene-phenyl side chains can exhibit unique properties stemming from the electronic nature and steric bulk of these pendant groups. While not a conventional monomer for direct polymerization, this compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety, at the hydroxymethyl position. The resulting monomer can then be polymerized to yield a polymer with thiophene-phenyl side chains. Such polymers could find applications as dielectric materials, where the polarizability of the side chains can be advantageous, or in applications where the refractive index of the material needs to be precisely controlled.

Future Research Directions and Perspectives

Exploration of Stereoselective Synthetic Pathways

While the synthesis of achiral [4-(Thien-2-ylmethyl)phenyl]methanol is established, the exploration of stereoselective synthetic routes to produce enantiomerically pure forms of its derivatives is a critical future direction. Chiral alcohols are valuable building blocks in the pharmaceutical industry, and the introduction of a stereocenter could significantly impact the biological activity of molecules derived from this compound.

Future research should focus on:

Asymmetric Reduction: Investigating the asymmetric reduction of a corresponding ketone precursor, 4-(thiophen-2-ylcarbonyl)benzaldehyde, using chiral catalysts. Biocatalytic reductions using enzymes or whole-cell systems, which have shown great promise in the synthesis of other chiral alcohols, could offer an environmentally friendly and highly selective method.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule. This could involve the use of chiral epoxides or other precursors that can be converted to the desired chiral alcohol.

Development of Novel Chiral Catalysts: Designing and synthesizing new chiral ligands for metal-catalyzed asymmetric reactions. This could lead to more efficient and selective synthetic routes.

The successful development of stereoselective synthetic pathways will be instrumental in evaluating the stereospecific interactions of this compound derivatives in biological systems and chiral materials.

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, High-Resolution Mass Spectrometry)

A deeper understanding of the structural and electronic properties of this compound requires the application of advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer unique insights.

Spectroscopic TechniquePotential Information Gained for this compound
Solid-State NMR Elucidation of the packing and intermolecular interactions in the crystalline state. Information on polymorphism.
High-Resolution Mass Spectrometry (HRMS) Precise determination of the molecular formula and fragmentation patterns, aiding in the identification of metabolites and degradation products.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography Definitive determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Future studies should aim to obtain a complete spectroscopic profile of the compound and its key derivatives. This data is not only crucial for quality control but also provides the foundational information needed for computational modeling and structure-activity relationship studies.

Development of Predictive Computational Models for Structure-Activity Relationships in Materials

Computational modeling is a powerful tool for predicting the properties of new materials and for understanding the relationship between a molecule's structure and its function. For this compound, computational studies can guide the design of new derivatives with tailored properties for applications in areas such as organic electronics or as precursors for conductive polymers.

Key areas for future computational research include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as the HOMO-LUMO gap, which is crucial for predicting the electronic behavior of derived materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: Developing models that correlate the structural features of this compound derivatives with their observed activities or properties. researchgate.netresearchgate.net These models can be used to screen virtual libraries of compounds and prioritize synthetic targets.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule and its aggregates in different environments to understand its conformational preferences and intermolecular interactions.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the discovery and development of new materials based on the this compound scaffold.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient approach to generating molecular diversity. Integrating this compound into MCRs could rapidly generate libraries of novel compounds for biological screening or materials testing.

Future research in this area should explore:

The Ugi and Passerini Reactions: Investigating the use of the alcohol and aldehyde functionalities of this compound and its derivatives in these classic MCRs to produce complex amides and esters.

Development of Novel MCRs: Designing new MCRs that specifically utilize the unique reactivity of the thiophene (B33073) and phenyl rings in this compound.

Combinatorial Synthesis: Employing MCRs in a combinatorial fashion to create large libraries of derivatives for high-throughput screening.

The application of MCRs will enable the efficient exploration of the chemical space around the this compound core structure, increasing the chances of discovering new compounds with valuable properties.

Scale-Up and Process Intensification Studies for Industrial Relevance

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research should therefore focus on the development of a robust and efficient large-scale synthesis of this compound.

Key aspects to be investigated include:

Process Optimization: Systematically studying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize impurities.

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis. Flow chemistry can offer improved safety, better heat and mass transfer, and easier scale-up compared to traditional batch processes.

Green Chemistry Principles: Evaluating the synthesis from a green chemistry perspective, including the use of safer solvents, minimizing waste, and improving atom economy.

Purification Strategies: Developing efficient and scalable purification methods to obtain the compound in high purity.

By addressing these challenges, the industrial production of this compound can be made more viable, paving the way for its use in commercial applications.

Q & A

Q. What statistical methods validate the reproducibility of synthetic yields across multiple batches of this compound?

  • Answer :
  • ANOVA testing : Compare yields (n ≥ 3 batches) to identify outliers (p < 0.05 threshold) .
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, catalyst loading, and solvent ratios .
  • QC charts : Track purity (HPLC) and yield trends over time to ensure process control .

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[4-(Thien-2-ylmethyl)phenyl]methanol

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